![molecular formula C19H32N4 B12606339 1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 648895-54-9](/img/structure/B12606339.png)
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 3-methylbutyl group and a piperazine ring substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Intermediate: The initial step involves the formation of the piperidine ring with the 3-methylbutyl substituent. This can be achieved through the reaction of 3-methylbutylamine with a suitable piperidine precursor under controlled conditions.
Formation of Piperazine Intermediate: The next step involves the synthesis of the piperazine ring with the pyridin-2-yl substituent. This can be achieved through the reaction of pyridine-2-carboxylic acid with a suitable piperazine precursor.
Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound. This can be achieved through a nucleophilic substitution reaction under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of various organic materials and intermediates.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-3-yl)piperazine: Similar structure but with a different position of the pyridine ring.
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-4-yl)piperazine: Similar structure but with a different position of the pyridine ring.
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-5-yl)piperazine: Similar structure but with a different position of the pyridine ring.
Properties
CAS No. |
648895-54-9 |
|---|---|
Molecular Formula |
C19H32N4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[1-(3-methylbutyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C19H32N4/c1-17(2)6-10-21-11-7-18(8-12-21)22-13-15-23(16-14-22)19-5-3-4-9-20-19/h3-5,9,17-18H,6-8,10-16H2,1-2H3 |
InChI Key |
PSLFFWDSCKAMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
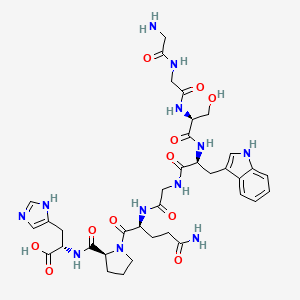

![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)
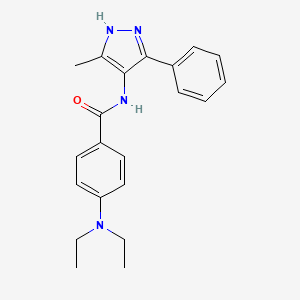
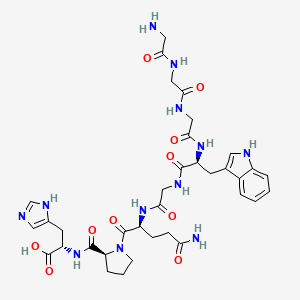

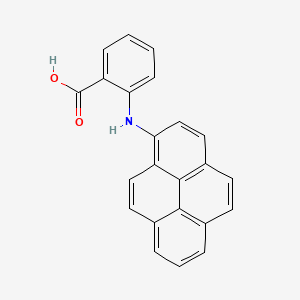
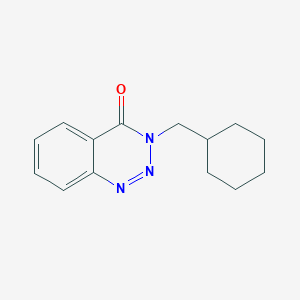
![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
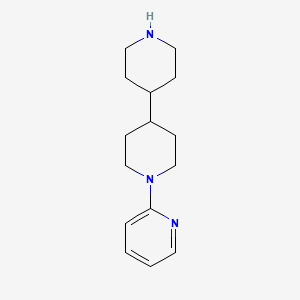


![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
